molecular formula C9H11FN2O3S B8444599 N-(5-fluoro-2-methyl-4-sulfamoylphenyl)acetamide CAS No. 30170-08-2

N-(5-fluoro-2-methyl-4-sulfamoylphenyl)acetamide

Cat. No. B8444599
M. Wt: 246.26 g/mol
InChI Key: ZAWJRZZQMFOTEQ-UHFFFAOYSA-N
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Patent
US04312862

Procedure details

The moist 2-acetamido-4-fluoro-5-chlorosulphonyltoluene (3) was heated in 650 ml of concentrated ammonium hydroxide until it reached 50°. The resulting solution was cooled and extracted with ethyl acetate, (10×1000 ml). The extracts were combined and concentrated in vacuo, to give a solid. The latter was purified by dissolving the solid in 350 ml of a 20% aqueous solution of sodium hydroxide, filtering this mixture and acidifying the filtrate with concentrated hydrochloric acid. The precipitate, which separated out, was recovered, then dried; yield: 32.9 g (23.4%); m.p.: 205-207°; literature:1 m.p.: 206-208°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
650 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[C:9]([F:11])[C:8]([S:12](Cl)(=[O:14])=[O:13])=[CH:7][C:6]=1[CH3:16])(=[O:3])[CH3:2].[OH-].[NH4+:18]>>[C:1]([NH:4][C:5]1[CH:10]=[C:9]([F:11])[C:8]([S:12](=[O:14])(=[O:13])[NH2:18])=[CH:7][C:6]=1[CH3:16])(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=C(C=C(C(=C1)F)S(=O)(=O)Cl)C
Name
Quantity
650 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reached 50°
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate, (10×1000 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
The latter was purified
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving the solid in 350 ml of a 20% aqueous solution of sodium hydroxide
FILTRATION
Type
FILTRATION
Details
filtering this mixture
CUSTOM
Type
CUSTOM
Details
The precipitate, which separated out
CUSTOM
Type
CUSTOM
Details
was recovered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
206-208°

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NC1=C(C=C(C(=C1)F)S(N)(=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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